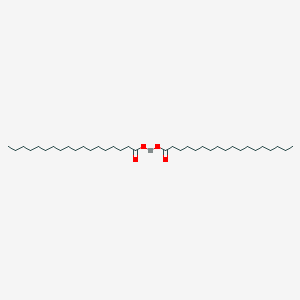![molecular formula C15H14O B092849 1-Methoxy-3-[(E)-2-phenylethenyl]benzene CAS No. 15638-11-6](/img/structure/B92849.png)
1-Methoxy-3-[(E)-2-phenylethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-3-[(E)-2-phenylethenyl]benzene, also known as eugenol, is a naturally occurring compound found in various plants such as cloves, nutmeg, and cinnamon. It is widely used in the food, cosmetic, and pharmaceutical industries due to its unique properties.
作用機序
The mechanism of action of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is complex and varies depending on the biological activity being studied. Eugenol's antimicrobial activity is thought to be due to its ability to disrupt the cell membrane and inhibit the synthesis of essential cell components. Its anti-inflammatory activity is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes. Eugenol's antioxidant activity is thought to be due to its ability to scavenge free radicals and inhibit oxidative stress. Finally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene's anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation.
生化学的および生理学的効果
Eugenol has been shown to have various biochemical and physiological effects, including the modulation of various signaling pathways, the inhibition of enzyme activity, and the regulation of gene expression. It has also been shown to possess analgesic properties and has been used in the treatment of various pain-related disorders. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess sedative and anxiolytic properties, which makes it a potential candidate for the treatment of anxiety and insomnia.
実験室実験の利点と制限
One of the main advantages of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its availability and low cost. It is also relatively easy to synthesize, which makes it a popular compound for laboratory experiments. However, one of the limitations of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has a strong odor, which can make it difficult to work with in large quantities.
将来の方向性
There are several future directions for 1-Methoxy-3-[(E)-2-phenylethenyl]benzene research, including the development of new synthetic methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential as a natural preservative. Additionally, the use of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene in nanotechnology and drug delivery systems is an area of growing interest. Overall, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is a promising compound with a wide range of potential applications in various fields.
合成法
Eugenol can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common method for synthesizing 1-Methoxy-3-[(E)-2-phenylethenyl]benzene is through the isomerization of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate. This process involves the reaction of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene acetate with an acid catalyst, which results in the formation of 1-Methoxy-3-[(E)-2-phenylethenyl]benzene.
科学的研究の応用
Eugenol has been extensively studied for its various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. It has been shown to exhibit potent antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Eugenol also possesses anti-inflammatory properties and has been used in the treatment of various inflammatory disorders, such as arthritis and asthma. Additionally, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to possess potent antioxidant activity, which makes it a potential candidate for the treatment of various oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. Furthermore, 1-Methoxy-3-[(E)-2-phenylethenyl]benzene has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
特性
CAS番号 |
15638-11-6 |
|---|---|
製品名 |
1-Methoxy-3-[(E)-2-phenylethenyl]benzene |
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
1-methoxy-3-[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C15H14O/c1-16-15-9-5-8-14(12-15)11-10-13-6-3-2-4-7-13/h2-12H,1H3/b11-10+ |
InChIキー |
LZINUFCUTQOYOO-ZHACJKMWSA-N |
異性体SMILES |
COC1=CC=CC(=C1)/C=C/C2=CC=CC=C2 |
SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
正規SMILES |
COC1=CC=CC(=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



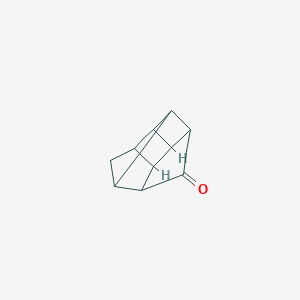
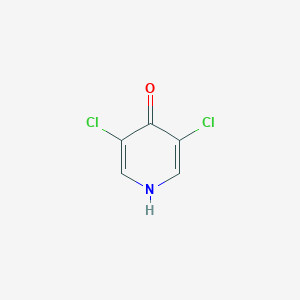
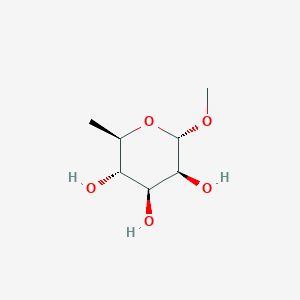
![5H-indeno[1,2-c]pyridin-5-one](/img/structure/B92773.png)
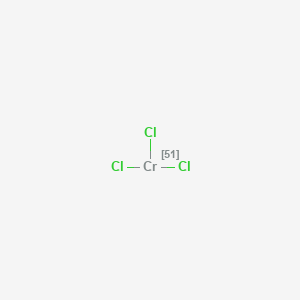
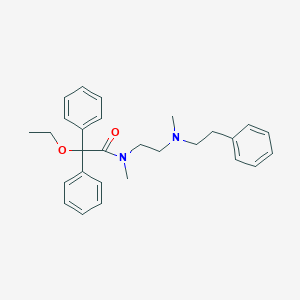

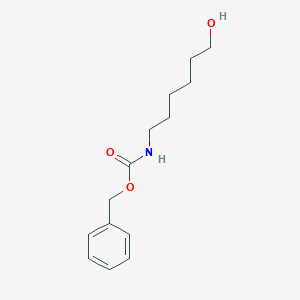
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)



